CK2 Inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

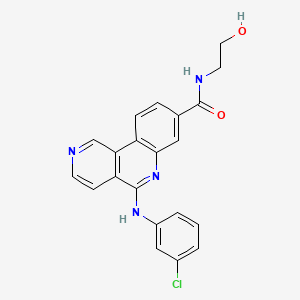

5-(3-chloroanilino)-N-(2-hydroxyethyl)benzo[c][2,6]naphthyridine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c22-14-2-1-3-15(11-14)25-20-17-6-7-23-12-18(17)16-5-4-13(10-19(16)26-20)21(28)24-8-9-27/h1-7,10-12,27H,8-9H2,(H,24,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWXVWZFQXQWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)NCCO)C4=C2C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Protein Kinase CK2 in Viral Infections: A Technical Guide for Researchers

Abstract: Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase involved in a vast array of cellular processes, including cell cycle control, proliferation, and apoptosis suppression.[1][2] Its critical role in maintaining cellular homeostasis makes it a prime target for exploitation by invading pathogens. Viruses, with their limited genomic capacity, extensively hijack host cell machinery to facilitate their replication and propagation.[3] This technical guide provides an in-depth examination of the multifaceted role of CK2 in viral infections, focusing on its interaction with viral proteins, its modulation of host signaling pathways, and its emergence as a promising target for broad-spectrum antiviral therapies. This document is intended for researchers, scientists, and drug development professionals working in virology and molecular biology.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a tetrameric holoenzyme typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] It is considered a constitutively active kinase, phosphorylating hundreds of substrates to regulate fundamental cellular activities.[4][5] A key function of CK2 is its potent anti-apoptotic activity, which it achieves by phosphorylating proteins at sites that block caspase-mediated cleavage.[1] This ability to promote cell survival, coupled with its influence over crucial signaling networks, makes CK2 an attractive host factor for viruses to manipulate. Numerous viruses, from RNA and DNA viruses to retroviruses, have been shown to interact with and utilize CK2 to enhance various stages of their lifecycle.[2][6]

CK2's Role Across the Viral Lifecycle

CK2's influence is not confined to a single stage of viral infection but spans the entire lifecycle, from entry to the final release of progeny virions.

Viral Entry

CK2 can facilitate the initial stages of infection by modulating the host cell's entry mechanisms. For Influenza A Virus (IVA), for instance, the expression and activation of the CK2β regulatory subunit appear to inhibit the viral entry process.[3] Conversely, silencing CK2β expression leads to accelerated virus entry and increased cell susceptibility, suggesting that the virus must overcome this CK2-mediated restriction.[3] In the case of SARS-CoV-2, CK2 has been shown to phosphorylate the ACE2 receptor, which the virus uses for entry, and inhibition of CK2 can reduce the endocytosis of the spike protein.[4]

Viral Replication and Transcription

Once inside the host cell, viruses rely on CK2 for efficient genome replication and transcription. For Human Papillomavirus (HPV), CK2-mediated phosphorylation of the viral E1 protein stabilizes its ATP-dependent DNA helicase activity, which is essential for viral DNA replication.[4] Similarly, for potyviruses like Potato virus A (PVA), CK2 phosphorylates the capsid protein (CP).[7][8] This phosphorylation inhibits the CP's ability to bind RNA, a regulatory switch thought to be crucial for coordinating virion assembly and disassembly during the infection cycle.[7] For vesicular stomatitis virus, CK2 phosphorylation of the P protein is essential for its function in viral transcription.[3]

Viral Assembly and Egress

CK2 plays a pivotal role in the assembly of new virions and their subsequent release from the host cell. For Bluetongue Virus (BTV), a member of the Reoviridae family, replication and assembly occur within cytoplasmic viral inclusion bodies (VIBs).[9] These VIBs are primarily composed of the non-structural protein NS2, whose phosphorylation by CK2 is critical for regulating VIB morphology and, consequently, overall virus replication.[9] In SARS-CoV-2 infected cells, CK2 activity is significantly increased.[1][10] The kinase co-localizes with the viral Nucleocapsid (N) protein in filopodia protrusions, which are associated with budding viral particles and are thought to assist in cell-to-cell spread.[1][10] For Respiratory Syncytial Virus (RSV), the matrix (M) protein's function in virus assembly and release is highly dependent on phosphorylation at a CK2 consensus site (Threonine 205).[5]

CK2's Modulation of Host Signaling Pathways

Viruses manipulate host signaling to create a favorable environment for replication and to evade immune responses. CK2 is a central node in many of these pathways.

The Interferon (IFN) Response

The innate immune system's first line of defense against viral infection is the production of Type I interferons (IFN-α/β). This response is triggered when host sensors detect viral nucleic acids, activating a signaling cascade that converges on the kinases TBK1 and IKKε, which in turn phosphorylate the transcription factor IRF3.[11][12] Research has identified CK2 as a key negative regulator of this pathway.[11][12] CK2 can indirectly control the activation of TBK1 and IRF3.[12] Consequently, knocking down CK2 expression or inhibiting its activity leads to an elevated IFN-α/β response to both DNA and RNA viruses.[11][12] This suggests that many viruses may exploit CK2's natural function to suppress the host's primary antiviral defense mechanism.[11]

References

- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Protein Kinase CK2 and Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CK2beta gene silencing increases cell susceptibility to influenza A virus infection resulting in accelerated virus entry and higher viral protein content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of the Potyvirus Capsid Protein by Protein Kinase CK2 and Its Relevance for Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of the potyvirus capsid protein by protein kinase CK2 and its relevance for virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular Casein Kinase 2 and Protein Phosphatase 2A Modulate Replication Site Assembly of Bluetongue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting CK2 mediated signaling to impair/tackle SARS-CoV-2 infection: a computational biology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Casein kinase II controls TBK1/IRF3 activation in IFN response against viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The History of Casein Kinase 2 Inhibitor Development

An In-depth Technical Guide on the History of Casein Kinase 2 Inhibitor Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Casein Kinase 2 (CK2) as a Therapeutic Target

Casein Kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine protein kinase that is fundamental to a multitude of cellular processes.[1][2] Unlike many other kinases, CK2 does not require specific stimuli for activation, allowing it to phosphorylate over 300 substrates and regulate pathways involved in cell proliferation, survival, and apoptosis.[1][2] Its ubiquitous nature and role as a master regulator have made it a subject of intense study.[2]

Upregulation and dysregulation of CK2 activity are frequently observed in a wide range of human cancers, including breast, prostate, and lung cancer, where it often correlates with tumor progression and poor prognosis.[2][3][4] CK2 promotes tumorigenesis by modulating key oncogenic signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB, while simultaneously inhibiting apoptosis.[1][4][5][6][7] This central role in sustaining the cancer phenotype has established CK2 as a compelling target for anticancer drug development.[3][8][9]

The Early Era: Discovery of Non-Selective and Natural Product Inhibitors

The initial phase of CK2 inhibitor development was characterized by "trial and error testing," leading to the identification of various compounds that inhibited its activity.[3][8][9] These early inhibitors, often natural products or promiscuous kinase inhibitors, lacked high specificity for CK2.[10] Nevertheless, they were instrumental as tool compounds for elucidating the kinase's biological functions.

Prominent among these were polyhalogenated benzimidazole derivatives like DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) and anthraquinones such as emodin.[8][10] While effective in vitro, their therapeutic potential was limited by off-target effects resulting from the inhibition of other kinases.[10][11]

Table 1: Early Generation and Natural Product CK2 Inhibitors

| Compound | Class | Type | IC50 / Ki (CK2) | Key Characteristics & Limitations |

| DRB | Nucleoside Analog | ATP-Competitive | IC50: 4-10 µM[12][13]; Ki: 23 µM[8] | Classic transcription inhibitor; also inhibits Cdk7, Cdk8, and Cdk9.[12][13][14][15] |

| Emodin | Anthraquinone | ATP-Competitive | Ki: 0.6 µM | Natural product with poor selectivity against other kinases.[16] |

| Quinalizarin | Anthraquinone | ATP-Competitive | Ki: 0.2 µM | Identified through virtual screening but lacks high selectivity.[10] |

| Apigenin | Flavonoid | ATP-Competitive | Ki: 1.8 µM | Natural product with broad kinase inhibitory activity.[10] |

| Quercetin | Flavonoid | ATP-Competitive | Ki: 0.2 µM | Natural product with poor selectivity.[10] |

The Drive for Potency and Selectivity: ATP-Competitive Inhibitors

The limitations of early compounds fueled a concerted effort to develop potent and selective ATP-competitive inhibitors by targeting the unique features of the CK2 ATP-binding site. This pocket is smaller and more hydrophobic compared to many other kinases, providing an opportunity for rational drug design.[10]

TBB and its Derivatives

A significant breakthrough was the development of 4,5,6,7-tetrabromobenzotriazole (TBB).[8] TBB was one of the first highly selective, cell-permeable inhibitors of CK2 and became a widely used chemical probe to study CK2 function in cellular contexts.[16][17][18][19] It demonstrated significantly greater potency for CK2 compared to a large panel of other protein kinases.[16][20]

Silmitasertib (CX-4945): The First-in-Class Clinical Candidate

The culmination of rational, structure-based drug design was the discovery of Silmitasertib (CX-4945) by Cylene Pharmaceuticals.[10][21] This orally bioavailable small molecule exhibits exceptional potency and selectivity for CK2.[21][22] Silmitasertib interacts competitively with the ATP-binding site, leading to the inhibition of downstream signaling, including the PI3K/Akt pathway, and the induction of apoptosis in cancer cells.[21][22][23] It was the first CK2 inhibitor to advance into human clinical trials, marking a major milestone in the field.[10][21][24]

Table 2: Key ATP-Competitive CK2 Inhibitors

| Compound | Class | IC50 / Ki (CK2) | Selectivity Profile | Status |

| TBB | Halogenated Benzotriazole | IC50: 0.9 µM[16][17]; Ki: 0.4 µM[8] | Selective; moderately inhibits GSK3β, CDK2.[16][20] | Preclinical Tool |

| Silmitasertib (CX-4945) | Indoloquinazoline | IC50: 1 nM[22]; Ki: 0.38 nM[23] | Highly selective; off-targets include FLT3, PIM1, DYRK1A.[22][25] | Clinical Trials[2][21] |

| CIGB-300 | Synthetic Peptide | - | Targets the CK2 phospho-acceptor site. | Clinical Trials[10][26] |

Beyond the ATP Site: The Emergence of Allosteric Inhibitors

While ATP-competitive inhibitors have been successful, the high conservation of the ATP-binding pocket across the kinome presents an inherent challenge for achieving absolute selectivity.[27][28] This has driven the exploration of inhibitors that bind to allosteric sites—pockets on the enzyme surface distinct from the active site.[27][29] Allosteric inhibitors offer the potential for higher specificity, as these sites are more diverse among different kinases.[27][29] Several potential allosteric sites on CK2 have been identified, such as the αD pocket and the interface between the catalytic (α) and regulatory (β) subunits.[27][30]

The development of potent and cell-permeable allosteric inhibitors is still an active area of research, with compounds like CAM4066 showing promise in preclinical studies.[11][31]

Methodologies and Visualized Workflows

Experimental Protocol: In Vitro CK2 Kinase Activity Assay

Determining the potency of a CK2 inhibitor is typically achieved through an in vitro kinase assay. This protocol outlines a standard method using a peptide substrate and radiolabeled ATP.

-

Prepare Reaction Buffer: Create an assay dilution buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).[22]

-

Dispense Reagents: In a 96-well plate, add the test inhibitor at various concentrations (typically a serial dilution).

-

Add Substrate and Enzyme: Add the CK2-specific peptide substrate (e.g., RRRDDDSDDD) and recombinant human CK2 holoenzyme to each well.[22][32]

-

Initiate Kinase Reaction: Start the reaction by adding a solution containing MgCl2 and [γ-³³P]ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes) to allow for substrate phosphorylation.

-

Terminate Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify Phosphorylation: Measure the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate IC50: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Visualization of Key Processes

Caption: A typical high-throughput screening (HTS) workflow for discovering novel CK2 inhibitors.

Caption: CK2's central role in activating key pro-survival and proliferative signaling pathways in cancer.

Caption: The logical and chronological evolution of CK2 inhibitor development strategies.

Conclusion and Future Outlook

The history of CK2 inhibitor development showcases a remarkable progression from non-specific tool compounds to highly potent and selective clinical candidates. The journey, driven by advances in structural biology and rational drug design, has validated CK2 as a druggable target for cancer therapy.[3][9] While ATP-competitive inhibitors like Silmitasertib continue to be evaluated in clinical trials, the future of the field lies in exploring novel inhibitory mechanisms.[2][26] The development of selective allosteric modulators, isoform-specific inhibitors, and bi-specific molecules that target both the ATP and substrate-binding sites represents the next frontier, promising therapies with enhanced efficacy and an improved safety profile.[10][11]

References

- 1. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. [PDF] The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Cross-talk between the CK2 and AKT signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Kinase CK2 in Cancer Energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 8. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box | MDPI [mdpi.com]

- 12. tribioscience.com [tribioscience.com]

- 13. caymanchem.com [caymanchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. apexbt.com [apexbt.com]

- 16. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. portlandpress.com [portlandpress.com]

- 19. research.unipd.it [research.unipd.it]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Silmitasertib - Wikipedia [en.wikipedia.org]

- 22. selleckchem.com [selleckchem.com]

- 23. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ascopubs.org [ascopubs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design [mdpi.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

The Dual Role of CK2 in Apoptosis: A Technical Guide for Researchers

Abstract

Protein Kinase CK2, a highly conserved and ubiquitously expressed serine/threonine kinase, has emerged as a critical regulator of cellular life and death decisions. While historically associated with promoting cell growth and proliferation, a substantial body of evidence now points to its potent role as a suppressor of apoptosis. This dual functionality places CK2 at a crucial nexus in cancer biology, where its overexpression is a common feature, contributing to both uncontrolled proliferation and resistance to cell death. This in-depth technical guide provides a preliminary investigation into the multifaceted role of CK2 in apoptosis, catering to researchers, scientists, and drug development professionals. We will explore the molecular mechanisms by which CK2 exerts its pro- and anti-apoptotic effects, detail key signaling pathways involved, present quantitative data on the effects of CK2 inhibition, and provide comprehensive experimental protocols for studying CK2's function in apoptosis.

Introduction: The Enigma of CK2 in Cell Fate

Protein Kinase CK2 is a constitutively active enzyme typically found as a tetrameric complex consisting of two catalytic subunits (α and/or α') and two regulatory β subunits. Its pleiotropic nature is evident from the vast number of its substrates, which are involved in a myriad of cellular processes. In the context of apoptosis, CK2 presents a fascinating duality. The prevailing view is that CK2 is a potent anti-apoptotic protein.[1] Its inhibition, either through chemical inhibitors or genetic knockdown, has been shown to induce apoptosis in a variety of cancer cell lines.[1] This pro-survival function is a key aspect of its role in tumorigenesis, as it allows cancer cells to evade programmed cell death.

However, some studies suggest a more complex, context-dependent role for CK2, with reports of pro-apoptotic functions under specific cellular conditions. This guide will primarily focus on the well-established anti-apoptotic role of CK2, which is of significant interest for the development of novel cancer therapeutics.

The Anti-Apoptotic Mechanisms of CK2

CK2 employs a multi-pronged approach to suppress apoptosis, impacting both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its anti-apoptotic effects are largely mediated through the phosphorylation of key proteins within these pathways.

Modulation of the Intrinsic Apoptotic Pathway

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. CK2 can directly and indirectly influence the activity of these proteins to prevent the release of cytochrome c from the mitochondria, a critical step in apoptosis activation.

-

Phosphorylation of Bcl-2 Family Proteins: CK2 can phosphorylate pro-apoptotic proteins such as Bad, leading to its inactivation and sequestration in the cytoplasm.

-

Regulation of Bcl-2 and Bax Expression: Inhibition of CK2 has been shown to decrease the expression of anti-apoptotic Bcl-2 and increase the expression of pro-apoptotic Bax, thereby shifting the cellular balance towards apoptosis.

Interference with the Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8.

-

Phosphorylation and Inhibition of Caspases: CK2 can directly phosphorylate and inhibit the activity of executioner caspases like caspase-3, preventing the cleavage of downstream substrates and the execution of the apoptotic program.[2][3][4]

-

Phosphorylation of Bid: CK2 can phosphorylate Bid, a pro-apoptotic BH3-only protein. This phosphorylation prevents its cleavage by caspase-8 into its active form, tBid, which is required to activate the mitochondrial apoptotic pathway.

CK2 in Apoptotic Signaling Pathways

CK2 is intricately linked with several major signaling pathways that regulate cell survival and apoptosis. Its ability to modulate these pathways is central to its anti-apoptotic function.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. CK2 can activate this pathway, leading to the phosphorylation and inactivation of several pro-apoptotic targets.

Caption: CK2 enhances the pro-survival PI3K/Akt signaling pathway.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers and contributes to their resistance to apoptosis. CK2 can activate NF-κB by phosphorylating its inhibitor, IκBα, targeting it for degradation.

Caption: CK2 promotes cell survival by activating the NF-κB pathway.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, inducing cell cycle arrest or apoptosis. CK2 can phosphorylate p53, which can, depending on the context, either promote its degradation or inhibit its pro-apoptotic functions.

Caption: CK2 modulates the p53 signaling pathway, impacting apoptosis.

Quantitative Analysis of CK2 Inhibition and Apoptosis

The development of specific CK2 inhibitors has provided valuable tools to probe its function and has highlighted its therapeutic potential. The following tables summarize key quantitative data from studies investigating the effects of CK2 inhibitors on apoptosis in various cancer cell lines.

Table 1: IC50 Values of CK2 Inhibitors for Induction of Apoptosis

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| CX-4945 (Silmitasertib) | HuCCT-1 | Cholangiocarcinoma | ~10-20 | [1] |

| TFK-1 | Cholangiocarcinoma | >15 | [5] | |

| SSP-25 | Cholangiocarcinoma | >15 | [5] | |

| U-87 MG | Glioblastoma | ~5-15 | [6] | |

| U-138 MG | Glioblastoma | ~5-15 | [6] | |

| A-172 | Glioblastoma | ~5-15 | [6] | |

| HeLa | Cervical Cancer | ~2.5-5 (induces PARP cleavage) | [7] | |

| CEM (S) | T-cell Leukemia | ~2-9 | [8][9] | |

| CEM (R) | T-cell Leukemia | ~2-9 | [8][9] | |

| TBB | Jurkat | T-cell Leukemia | Induces apoptosis at 25-75 µM | [10] |

| PC-3 | Prostate Cancer | 60 | [5] |

Table 2: Effects of CK2 Inhibition on Apoptotic Markers

| Inhibitor | Cell Line | Change in Bcl-2/Bax Ratio | Change in Caspase-3 Activity | Reference |

| CX-4945 | TFK-1, SSP-25 | Dissociation of Bax from Bcl-xL | Increased cleaved Caspase-3 | [5] |

| HuCCT-1 | - | Increased cleaved Caspase-3/9 | [1] | |

| TBB | Jurkat | - | Increased Caspase-3 activity | [10] |

| ARC-775 | HeLa | - | Increased Caspase-3 activity (EC50 = 0.3 µM) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CK2 in apoptosis.

Western Blot Analysis of Apoptotic Proteins

This protocol allows for the detection and quantification of changes in the expression levels of key apoptotic proteins following CK2 inhibition.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CK2α, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with a CK2 inhibitor (e.g., CX-4945, TBB) or vehicle control for the desired time points.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using a chemiluminescence detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

Caption: Workflow for Western Blot Analysis of Apoptotic Proteins.

In Vitro CK2 Kinase Assay

This assay measures the enzymatic activity of CK2 and can be used to assess the potency of CK2 inhibitors.

Materials:

-

Recombinant human CK2 holoenzyme

-

Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP or a non-radioactive ATP/ADP detection kit (e.g., ADP-Glo™)

-

Kinase reaction buffer

-

CK2 inhibitor of interest

-

Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

-

Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing kinase reaction buffer, recombinant CK2, and the specific peptide substrate.

-

Add the CK2 inhibitor at various concentrations or a vehicle control.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for non-radioactive assays).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction and Detection:

-

For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assay: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit and a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of CK2 activity inhibition for each inhibitor concentration and determine the IC50 value.

-

Caption: Workflow for an In Vitro CK2 Kinase Assay.

Conclusion and Future Directions

The evidence overwhelmingly supports a primary role for CK2 as a suppressor of apoptosis, making it a compelling target for cancer therapy. Its intricate involvement in multiple pro-survival signaling pathways underscores the potential for CK2 inhibitors to have a broad anti-cancer activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the complex role of CK2 in apoptosis.

Future research should focus on elucidating the context-dependent pro-apoptotic roles of CK2, identifying novel CK2 substrates involved in apoptosis regulation, and exploring the potential of combination therapies involving CK2 inhibitors and conventional chemotherapeutic agents. A deeper understanding of the molecular mechanisms governing CK2's function in cell fate decisions will be instrumental in developing more effective and targeted cancer treatments.

References

- 1. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Quantification of active caspase 3 in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterizing the convergence of protein kinase CK2 and caspase-3 reveals isoform-specific phosphorylation of caspase-3 by CK2α': implications for pathological roles of CK2 in promoting cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]

- 6. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.unipd.it [research.unipd.it]

- 11. A Selective Biligand Inhibitor of CK2 Increases Caspase-3 Activity in Cancer Cells and Inhibits Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CX-4945 (Silmitasertib) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-4945, also known as Silmitasertib, is a potent, selective, and orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of cancer cell types, playing a crucial role in tumor growth, proliferation, and survival.[3] Silmitasertib competitively binds to the ATP-binding site of the CK2α subunit, leading to the inhibition of several downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][4] These application notes provide detailed protocols for the use of CX-4945 in cell culture experiments to investigate its therapeutic potential.

Mechanism of Action

CX-4945 exerts its anti-cancer effects by inhibiting CK2, which in turn modulates multiple pro-survival cellular processes.[3] Inhibition of CK2 by CX-4945 leads to decreased phosphorylation of key downstream targets, including Akt at serine 129 (S129), a specific CK2 phosphorylation site.[2][5] This attenuation of the PI3K/Akt signaling cascade can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis.[2][5]

Caption: Mechanism of action of CX-4945.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) of CX-4945 varies across different cell lines. The following table summarizes reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat | T-cell Leukemia | 0.1 | [5] |

| HeLa | Cervical Cancer | 0.7 | [6] |

| MDA-MB-231 | Breast Cancer | 0.9 | [6] |

| HUVEC (proliferation) | Endothelial Cells | 5.5 | [5] |

| HUVEC (migration) | Endothelial Cells | 2.0 | [5] |

| HUVEC (tube formation) | Endothelial Cells | 4.0 | [5] |

| CLL | Chronic Lymphocytic Leukemia | < 1 | [4] |

Experimental Protocols

Reagent Preparation

CX-4945 Stock Solution: CX-4945 is typically supplied as a powder. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months.[7] For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Protocol 1: Cell Viability Assay (e.g., using AlamarBlue)

This protocol is used to determine the effect of CX-4945 on cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

CX-4945 stock solution (10 mM in DMSO)

-

AlamarBlue reagent

-

Fluorescence plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of complete medium.[5] For suspension cells, seeding and treatment can occur on the same day.[5]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of CX-4945 in complete medium from the 10 mM stock. A typical concentration range to test is 0.01 µM to 10 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest CX-4945 treatment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CX-4945 or vehicle control.

-

Incubate the plate for 72 to 96 hours at 37°C.[5]

-

Add 10 µL of AlamarBlue reagent to each well.[5]

-

Incubate the plate for 4-5 hours at 37°C.[5]

-

Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[5]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of CK2 Signaling

This protocol is used to assess the effect of CX-4945 on the phosphorylation of CK2 target proteins, such as Akt (S129).

Materials:

-

Cancer cell lines of interest

-

6-well cell culture plates

-

CX-4945 stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total Akt, anti-PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of CX-4945 (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 24 or 48 hours).[6] Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Apoptosis Assay (PARP Cleavage)

This protocol utilizes Western blotting to detect the cleavage of PARP, a hallmark of apoptosis.

Procedure: Follow the Western Blot Analysis protocol (Protocol 2). Use a primary antibody that detects both full-length PARP (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa). An increase in the cleaved PARP fragment indicates induction of apoptosis. In HeLa cells, PARP cleavage was observed after 24 hours of treatment with 10 µM CX-4945 and after 48 hours with 5 µM.[6]

Protocol 4: Cell Cycle Analysis

This protocol is used to determine the effect of CX-4945 on cell cycle progression.

Materials:

-

Cancer cell lines of interest

-

6-well cell culture plates

-

CX-4945 stock solution (10 mM in DMSO)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with the desired concentrations of CX-4945 for 24-48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry. CX-4945 has been shown to induce a G2/M arrest in BT-474 cells and a G1 arrest in BxPC-3 cells.[5]

Experimental Workflow Visualization

Caption: General experimental workflow for CX-4945.

References

- 1. Silmitasertib - Wikipedia [en.wikipedia.org]

- 2. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols for Inhibiting CK2 in Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed and hyperactive in a wide variety of human cancers. Its pleiotropic nature allows it to phosphorylate hundreds of substrates, thereby regulating numerous cellular processes critical for cancer cell survival, proliferation, and resistance to therapy. CK2 is a key player in several oncogenic signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB. Consequently, CK2 has emerged as a promising therapeutic target for cancer treatment.

These application notes provide a comprehensive overview and detailed protocols for the inhibition of CK2 in human cancer cell lines. This document is intended to guide researchers in selecting appropriate inhibitors, designing experiments to assess their efficacy, and understanding the downstream consequences of CK2 inhibition.

Data Presentation: Efficacy of CK2 Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of commonly used CK2 inhibitors in various human cancer cell lines. This data is crucial for determining the effective concentration range for in vitro experiments.

Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Breast Cancer | BT-474 | 1.71-20.01 |

| MDA-MB-231 | 1.71-20.01 | |

| MCF-7 | 1.71-20.01 | |

| Pancreatic Cancer | BxPC-3 | G1 arrest induced |

| Prostate Cancer | DU145 | Not specified |

| Leukemia | CLL | < 1[1] |

| Jurkat | 0.1 (endogenous CK2 activity)[2] | |

| Lung Cancer | A549 | Not specified |

| H1650 | Not specified | |

| H1975 | Not specified | |

| HCC827 | Not specified |

Table 2: IC50 Values of TBB (4,5,6,7-Tetrabromobenzotriazole) in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Leukemia | Jurkat | Endogenous CK2 inhibited |

| Rat Liver | - | 0.9[3] |

| Human Recombinant | - | 1.6[3] |

Table 3: IC50 Values of Quinalizarin in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Leukemia | MOLT-4 | 28.0[4] |

| Colon Cancer | HCT116 | 31.5[4] |

| Lung Cancer | A549 | Cell cycle arrest at 12.1 µM[5] |

| NCI-H460 | Proliferation inhibited | |

| NCI-H23 | Proliferation inhibited | |

| Cervical Cancer | HeLa | Cytotoxic at 25-100 µM[6] |

| Prostate Cancer | DU145 | Cytotoxic at 25-100 µM[6] |

Key Signaling Pathways Modulated by CK2

CK2 is a central node in multiple signaling networks that are fundamental to cancer progression. Understanding these pathways is critical for interpreting the effects of CK2 inhibition.

Experimental Workflow for Evaluating CK2 Inhibitors

A systematic approach is necessary to characterize the effects of a CK2 inhibitor on a cancer cell line. The following workflow outlines the key experimental stages.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of CK2 inhibitors on cancer cell lines and calculating the IC50 value.

Materials:

-

Human cancer cell line of choice

-

Complete culture medium

-

CK2 inhibitor (e.g., Silmitasertib, TBB, Quinalizarin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a series of dilutions of the CK2 inhibitor in complete culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Analysis of CK2 Signaling by Western Blotting

This protocol is to assess the inhibition of CK2 activity by observing the phosphorylation status of its downstream targets.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p65 (Ser529), anti-p65, anti-CK2α, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

After treatment with the CK2 inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Apoptosis Detection by Annexin V Staining

This protocol is for the quantitative analysis of apoptosis induced by CK2 inhibition using flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Treat cells with the CK2 inhibitor at the desired concentration and for the appropriate time. Include both positive and negative controls.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Conclusion

The inhibition of CK2 presents a promising strategy for the treatment of various cancers. The protocols and data provided in these application notes offer a robust framework for researchers to investigate the efficacy and mechanism of action of CK2 inhibitors in human cancer cell lines. Careful experimental design and data interpretation are essential for advancing our understanding of CK2's role in oncology and for the development of novel cancer therapies.

References

- 1. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Activity of CoII–Quinalizarin: A Novel Analogue of Anthracycline-Based Anticancer Agents Targets Human DNA Topoisomerase, Whereas Quinalizarin Itself Acts via Formation of Semiquinone on Acute Lymphoblastic Leukemia MOLT-4 and HCT 116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinalizarin induces autophagy, apoptosis and mitotic catastrophe in cervical and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SGC-CK2-2 in Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SGC-CK2-2, a potent and highly selective chemical probe for Casein Kinase 2 (CK2), in various kinase activity assays. Detailed protocols and data presentation are included to facilitate the integration of this tool into academic and industrial research settings.

Introduction to SGC-CK2-2

SGC-CK2-2 is a naphthyridine-based, cell-active chemical probe that demonstrates exceptional selectivity for the alpha (α) and alpha-prime (α') catalytic subunits of CK2 (CSNK2).[1][2] Developed as a successor to earlier inhibitors, SGC-CK2-2 offers a distinct chemotype with improved kinetic solubility and a non-overlapping off-target profile compared to compounds like SGC-CK2-1.[1] Its high selectivity makes it an invaluable tool for dissecting the specific roles of CK2 in complex biological systems. A structurally similar but inactive compound, SGC-CK2-2N, is available as a negative control to aid in validating on-target effects.[1]

Data Presentation

The following tables summarize the key quantitative data for SGC-CK2-2, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro and Cellular Potency of SGC-CK2-2 against CK2 Subunits

| Assay Type | Target | IC₅₀ Value | Reference |

| Enzymatic Assay (Eurofins) | CK2α | 3.0 nM | [1] |

| Enzymatic Assay (Eurofins) | CK2α' | <1.0 nM | [1] |

| Cellular Target Engagement (NanoBRET) | CK2α | 920 nM | [1] |

| Cellular Target Engagement (NanoBRET) | CK2α' | 200 nM | [1] |

Table 2: Kinome-wide Selectivity Profile of SGC-CK2-2

| Assay | Kinases Profiled | Concentration | Selectivity Score (S₁₀) | Significant Off-Targets (IC₅₀) | Reference |

| DiscoverX scanMAX | 403 | 1 µM | 0.007 | HIPK2 (600 nM) | [1][3] |

Note: The S₁₀(1µM) score represents the fraction of kinases with a percent of control (PoC) less than 10 at a 1 µM screening concentration. A lower score indicates higher selectivity. The closest off-target, HIPK2, is inhibited with a 200-fold lower potency compared to CK2α.[2][3]

Signaling Pathways Involving CK2

CK2 is a pleiotropic kinase implicated in a multitude of cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5] Understanding these pathways is crucial for designing and interpreting experiments using CK2 inhibitors.

Caption: Key signaling pathways regulated by CK2.

Experimental Protocols

In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the activity of purified CK2 and the inhibitory effect of SGC-CK2-2 using a luminescent ADP-detecting assay.

Materials:

-

Recombinant human CK2α or CK2α' (e.g., from Carna Biosciences)

-

CK2 Substrate Peptide (e.g., RRRDDDSDDD)[6]

-

SGC-CK2-2 and SGC-CK2-2N (negative control) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of SGC-CK2-2 and SGC-CK2-2N in kinase assay buffer containing a final DMSO concentration of 1% or less.

-

Reaction Setup:

-

To each well of a 96-well plate, add 5 µL of the compound dilution (or DMSO vehicle control).

-

Add 10 µL of a 2.5X kinase/substrate mix (containing CK2 enzyme and substrate peptide at their final desired concentrations in kinase assay buffer).

-

Pre-incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of a 2.5X ATP solution (at the Kₘ for ATP, if known, or a standard concentration like 10-100 µM). The final reaction volume is 25 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

-

ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature in the dark.[7]

-

Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of SGC-CK2-2 relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ format.

Cellular Target Engagement Assay (NanoBRET™)

This protocol determines the apparent affinity of SGC-CK2-2 for CK2α or CK2α' in live cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid DNA for NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

SGC-CK2-2 and SGC-CK2-2N dissolved in DMSO

-

White, 96-well cell culture plates

Procedure:

-

Transfection:

-

Plate HEK293 cells in a 96-well plate.

-

Prepare a transfection mix of NanoLuc®-CK2 fusion plasmid DNA and transfection reagent in Opti-MEM®.

-

Add the mix to the cells and incubate for 24 hours to allow for protein expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of SGC-CK2-2 and the negative control in Opti-MEM®.

-

Add the NanoBRET™ Tracer to the diluted compounds.

-

Remove the transfection medium from the cells and add the compound/tracer mix. Equilibrate for 2 hours in a CO₂ incubator.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent as per the manufacturer's instructions.

-

Add the detection reagent to the wells.

-

Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

-

Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

-

Plot the mBU values versus the log of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.

-

Conclusion

SGC-CK2-2 is a superior chemical probe for investigating the biological functions of CK2. Its high potency and exceptional selectivity, combined with the availability of a matched negative control, enable rigorous, on-target validation of experimental findings. The protocols provided herein offer a starting point for researchers to employ SGC-CK2-2 in both biochemical and cell-based assays to further elucidate the roles of CK2 in health and disease.

References

Application Notes and Protocols for In Vivo Application of CK2 Inhibitors in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2, formerly known as casein kinase 2, is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] Its role in promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis makes it a compelling target for cancer therapy.[1][3] A number of CK2 inhibitors have been developed and evaluated in preclinical mouse models, demonstrating promising anti-tumor activity.[1] This document provides detailed application notes and protocols for the in vivo use of CK2 inhibitors in mouse models, with a focus on the most extensively studied inhibitor, CX-4945 (silmitasertib).

Key CK2 Inhibitors in Preclinical Development

Several small molecule inhibitors targeting the ATP-binding site of CK2 have been investigated in mouse models. The most prominent of these is CX-4945 (silmitasertib), which has advanced to clinical trials.[4][5] Other inhibitors such as TBB and quinalizarin have also been used in preclinical studies.[6]

CX-4945 (Silmitasertib): A potent, selective, and orally bioavailable inhibitor of CK2.[7][8] It has shown efficacy in various cancer models including Ewing sarcoma, glioblastoma, and acute myeloid leukemia.[4][9][10]

TBB (4,5,6,7-Tetrabromobenzotriazole): One of the earlier developed CK2 inhibitors. While it has demonstrated in vivo activity, its specificity has been questioned compared to newer compounds.[6]

Quinalizarin: Another CK2 inhibitor that has shown anti-tumor effects in non-small-cell lung cancer models.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies using CK2 inhibitors in mouse models.

Table 1: In Vivo Efficacy of CX-4945 (Silmitasertib) in Different Mouse Models

| Cancer Type | Mouse Model | Treatment Regimen | Key Findings | Reference(s) |

| Ewing Sarcoma | Metastatic Xenograft | CX-4945 (oral) | Decreased lung metastases | [4] |

| Glioblastoma | GL261 Immunocompetent | CX-4945 + Temozolomide (metronomic) | Increased survival (54.7 ± 11.9 days vs. 22.5 ± 1.2 for control) | [9] |

| Glioblastoma | Xenograft | CX-4945 (oral) | Reduced tumor growth and restored tight junction expression | [11] |

| Acute Myeloid Leukemia (AML) | Xenograft (U937 and THP-1 cells) | CX-4945 | Decreased leukemia burden and BCL-XL protein levels | [10][12] |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Patient-Derived Xenograft (PDX) | CX-4945 + Rapamycin | Synergistic anti-leukemia effect | [13] |

| Cholangiocarcinoma | HuCCT1 Xenograft | CX-4945, Gemcitabine, Cisplatin | Combination was more potent than single agents in inhibiting tumor growth | [14] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC1 Xenograft | CX-4945 | Modest anti-tumor activity | [15] |

| Colorectal Cancer | DLD-1 Xenograft | Compound 2 (a pyrazolo[1,5-a]pyrimidine) | Limited tumor growth inhibition | [16] |

| Colorectal Cancer | HCT-116 Xenograft | CK2 inhibitor 2 (oral, 60-90 mg/kg, twice daily) | Dose-dependent tumor growth inhibition (up to 69%) | [17] |

Table 2: Pharmacokinetic Parameters of CX-4945 in Rodents

| Parameter | Value | Species | Reference(s) |

| Oral Bioavailability | >70% | Rat | [7][8] |

| Plasma Protein Binding | >98% | Rat | [7] |

| Volume of Distribution (Vss) | 1.39 L/kg | Rat (intravenous) | [7] |

| Clearance (CL) | 0.08 L/kg/h | Rat (intravenous) | [7] |

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Studies with Orally Administered CX-4945

This protocol provides a general framework. Specific details such as cell line, mouse strain, and tumor induction method should be adapted to the specific cancer model.

1. Animal Models and Tumor Cell Implantation:

- Use appropriate immunocompromised (e.g., BALB/c nude, NRG) or immunocompetent (e.g., C57BL/6) mice, depending on the tumor model.[6][13][18]

- For xenograft models, subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.[14]

- For orthotopic models, such as glioblastoma, intracranial injection of tumor cells is required.[9]

- For leukemia models, intravenous (tail vein) injection of leukemia cells is performed.[13]

- Monitor tumor growth regularly using calipers. Treatment is typically initiated when tumors reach a palpable size (e.g., 100-200 mm³).

2. Formulation and Administration of CX-4945:

- CX-4945 is typically formulated for oral gavage. A common vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O.[17]

- The dosage of CX-4945 can vary, but a frequently used dose is in the range of 60-90 mg/kg, administered once or twice daily.[17]

- Administer the formulated drug or vehicle control to the mice via oral gavage at the predetermined schedule.

3. Monitoring and Endpoints:

- Measure tumor volume (e.g., (length x width²)/2) and body weight 2-3 times per week.

- Monitor the overall health and behavior of the mice daily.

- The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, metastasis, and analysis of biomarkers.[4][9]

- At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blotting, immunohistochemistry, flow cytometry).[10][13]

Protocol 2: Assessment of Target Engagement and Downstream Signaling

1. Tissue Collection and Processing:

- At specified time points after the final dose, euthanize the mice and excise the tumors.

- For protein analysis, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

- For histological analysis, fix the tumors in 10% neutral buffered formalin.

2. Western Blot Analysis:

- Homogenize the frozen tumor tissue and extract proteins using a suitable lysis buffer.

- Perform Western blotting to assess the levels of total and phosphorylated CK2 substrates, such as Akt (at Ser129) and PTEN.[9][14]

- Also, analyze key downstream signaling proteins like β-catenin.[16]

3. Immunohistochemistry (IHC):

- Embed the formalin-fixed tumors in paraffin and section them.

- Perform IHC to visualize the expression and localization of proteins of interest within the tumor tissue, such as markers for proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[15]

Signaling Pathways and Experimental Workflows

Discussion and Considerations

The in vivo application of CK2 inhibitors has shown significant therapeutic potential in a variety of preclinical cancer models. CX-4945, in particular, has demonstrated a favorable pharmacokinetic profile and efficacy both as a single agent and in combination with other therapies.[7][13][14]

When designing in vivo studies, it is crucial to select the appropriate mouse model and to carefully consider the dosage and administration schedule of the CK2 inhibitor. The combination of CK2 inhibitors with standard-of-care chemotherapies or other targeted agents often results in synergistic anti-tumor effects.[13][14] Therefore, exploring rational combinations is a promising avenue for future research.

Furthermore, the role of CK2 in modulating the tumor microenvironment, including immune cells, is an emerging area of investigation.[18] Studies in immunocompetent mouse models are essential to fully elucidate the therapeutic potential of CK2 inhibitors in the context of the host immune system.[9]

References

- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CK2 inhibitor CX-4945 targets EWS-FLI1 protein abundance and shows anti-tumor activity in metastatic mouse models of Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | Casein Kinase | TargetMol [targetmol.com]

- 18. Inhibition of casein kinase 2 disrupts differentiation of myeloid cells in cancer and enhances the efficacy of immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Method for Assessing CK2 Inhibitor Efficacy on Cell Viability

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of cancers.[1][2] CK2 plays a critical role in promoting cell proliferation, growth, and survival, primarily by suppressing apoptosis.[1][3] It influences numerous signaling pathways essential for tumorigenesis, including PI3K/AKT, Wnt/β-catenin, and NF-κB.[4] Consequently, the inhibition of CK2 has emerged as a promising therapeutic strategy for cancer treatment.[2][5] This document provides a detailed methodology for evaluating the efficacy of CK2 inhibitors by measuring their impact on cancer cell viability, confirming on-target effects, and analyzing the resulting data.

Core Signaling Pathways Modulated by CK2

CK2 promotes cell survival through various signaling cascades. A primary mechanism involves the PI3K/AKT pathway, where CK2 can directly phosphorylate and activate AKT, a key pro-survival kinase. Furthermore, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, which normally antagonizes PI3K signaling. CK2 also enhances the Wnt/β-catenin pathway by phosphorylating β-catenin, promoting its stability and transcriptional activity, which leads to the expression of pro-proliferative genes.[4][6]

Caption: CK2 promotes cell survival via PI3K/AKT and Wnt/β-catenin pathways.

Experimental Workflow

The overall process involves treating cultured cancer cells with a CK2 inhibitor across a range of concentrations and time points. Cell viability is then quantified using a metabolic assay, such as the MTT or MTS assay.[7][8] Subsequent experiments, like Western blotting, are performed to validate that the observed reduction in viability is due to the inhibition of CK2 and the induction of apoptosis.

Caption: Workflow for assessing CK2 inhibitor effects on cell viability.

Detailed Experimental Protocols

Materials and Reagents

-

Cancer cell line overexpressing CK2 (e.g., HeLa, PC3-LN4, MCF7)[7][8][9]

-

Complete culture medium (e.g., DMEM/RPMI with 10% FBS, 1% Penicillin-Streptomycin)

-

CK2 Inhibitor (e.g., CX-4945, TBB) and DMSO (vehicle control)[7][10]

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Proteinase and phosphatase inhibitor cocktails

-

Primary antibodies: anti-phospho-Akt (S129), anti-cleaved PARP, anti-Actin or anti-Tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blot equipment

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

Caption: Principle of the MTT cell viability assay.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 4,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7][11]

-

Inhibitor Treatment: Prepare serial dilutions of the CK2 inhibitor in complete medium. A common concentration range is 0.1 µM to 80 µM.[7][8] Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or DMSO (vehicle control).

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[11]

-

Calculation: Calculate the percentage of cell viability for each treatment relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Protocol 2: Western Blot for Target Engagement and Apoptosis

This protocol verifies that the CK2 inhibitor is acting on its intended pathway and inducing apoptosis. A decrease in the phosphorylation of a known CK2 substrate (e.g., Akt at Ser129) confirms target engagement.[10] The appearance of cleaved PARP, an apoptosis marker, confirms the mechanism of cell death.[9]

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the CK2 inhibitor at concentrations around the determined IC50 value for 24-48 hours.

-

Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-Akt S129, anti-cleaved PARP, anti-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Data Presentation and Analysis

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Example Dose-Response Data for a CK2 Inhibitor (48h Treatment)

| Inhibitor Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |

| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |

| 1 | 1.102 | 0.075 | 87.9% |

| 2.5 | 0.877 | 0.061 | 69.9% |

| 5 | 0.631 | 0.052 | 50.3% |

| 10 | 0.345 | 0.041 | 27.5% |

| 20 | 0.158 | 0.029 | 12.6% |

| 40 | 0.091 | 0.022 | 7.3% |

Data are representative. From this data, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis (log(inhibitor) vs. response).

Table 2: Example Time-Course Data for a CK2 Inhibitor (10 µM)

| Time Point (hours) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |

| 0 | 1.254 | 0.088 | 100.0% |

| 6 | 1.053 | 0.079 | 84.0% |

| 12 | 0.882 | 0.065 | 70.3% |

| 24 | 0.559 | 0.054 | 44.6% |

| 48 | 0.345 | 0.041 | 27.5% |

Table 3: Summary of IC50 Values for Different CK2 Inhibitors

| Inhibitor | Cell Line | IC50 (µM) at 48h |

| Inhibitor A (e.g., CX-4945) | HeLa | 4.9 |

| Inhibitor A (e.g., CX-4945) | PC3-LN4 | 6.2 |

| Inhibitor B (e.g., TBB) | HeLa | 15.7 |

| Inhibitor B (e.g., TBB) | PC3-LN4 | 21.3 |

References

- 1. mdpi.com [mdpi.com]

- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Protein kinase CK2 promotes cancer cell viability via up-regulation of cyclooxygenase-2 expression and enhanced prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Silico Evaluation of Bikaverin as a Potent Inhibitor of Human Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.plos.org [journals.plos.org]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Utilizing Phosphoproteomics to Uncover CK2 Substrates: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals